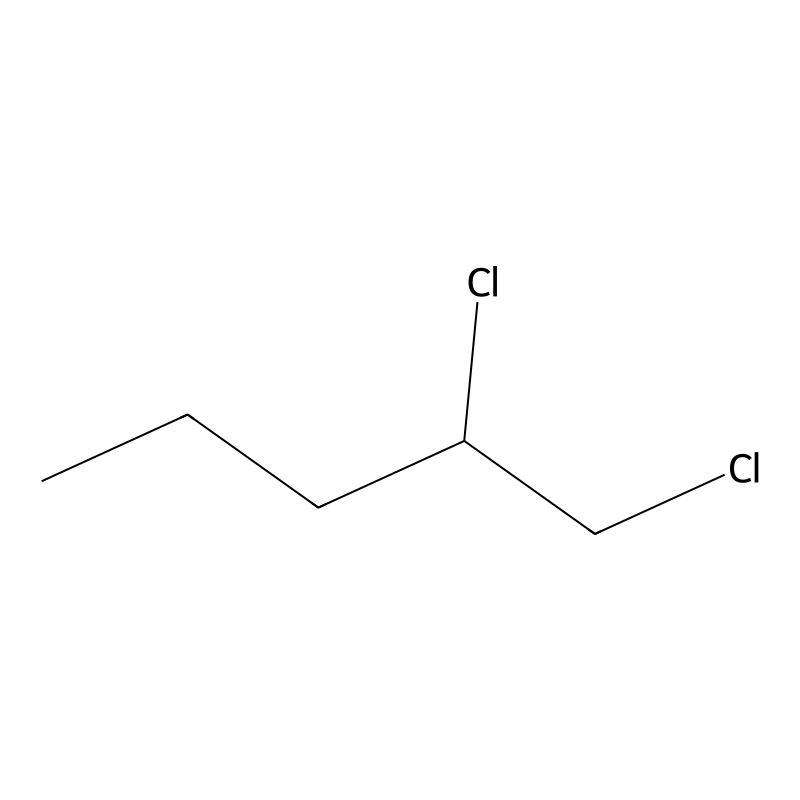1,2-Dichloropentane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Solvent:
- Due to its non-polar nature and relatively high boiling point (154°C), 1,2-DCP can be used as a solvent for various non-polar and slightly polar compounds. [Source: National Institute of Standards and Technology (NIST) - ]
- It is particularly useful in separations and extractions from complex mixtures due to its ability to dissolve a wide range of organic materials while having low solubility in water. [Source: Royal Society of Chemistry (RSC) - ]
Organic Synthesis:
- 1,2-DCP can serve as a building block in the synthesis of various organic compounds.
- Its reactive chlorine atoms can participate in substitution reactions, allowing researchers to introduce functional groups into target molecules. [Source: American Chemical Society (ACS) - ]
Reference Material:
- Due to its well-defined properties, 1,2-DCP can be used as a reference material in various analytical techniques such as chromatography and spectroscopy.
- Its known spectral characteristics allow researchers to identify and quantify other unknown compounds present in a sample. [Source: Sigma-Aldrich - ]
Safety Considerations:
1,2-Dichloropentane is an organic compound with the molecular formula . It is classified as a dichloroalkane, specifically a chlorinated derivative of pentane. The compound consists of a five-carbon chain with two chlorine atoms attached to the first and second carbon atoms. 1,2-Dichloropentane appears as a colorless to yellow liquid that is less dense than water and is insoluble in it, causing it to float on water. Its vapors are heavier than air, which poses certain handling considerations in laboratory and industrial settings .
Additionally, this compound can participate in elimination reactions to form alkenes. The presence of both chlorine substituents allows for the possibility of forming different products based on the reaction conditions.
1,2-Dichloropentane can be synthesized through several methods:
- Direct Chlorination: This method involves the chlorination of pentane using chlorine gas under ultraviolet light or heat, leading to the formation of various chlorinated products including 1,2-dichloropentane.
- Nucleophilic Substitution: Reacting 1-bromopentane with sodium chloride in a suitable solvent can also yield 1,2-dichloropentane through a substitution mechanism.
- Elimination Reactions: Starting from 1,2-dibromopentane or other dichloroalkanes, elimination reactions can produce 1,2-dichloropentane under specific conditions .
1,2-Dichloropentane finds applications primarily in organic synthesis and as an intermediate in the production of other chemicals. It may be utilized as a solvent in laboratories due to its ability to dissolve various organic compounds. Additionally, its reactivity makes it valuable in synthetic organic chemistry for creating more complex molecules .
Interaction studies involving 1,2-dichloropentane focus on its behavior in biological systems and its environmental fate. Research indicates that chlorinated hydrocarbons like 1,2-dichloropentane can interact with cellular membranes and proteins due to their lipophilic nature. These interactions can lead to disruptions in cellular functions and contribute to toxicological effects observed in animal models .
Several compounds share structural similarities with 1,2-dichloropentane. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2-Dichloroethane | C₂H₄Cl₂ | Smaller size; used as a solvent and intermediate |
| 1,3-Dichloropropane | C₃H₆Cl₂ | Different chlorination pattern; more reactive |
| 1-Chloro-2-methylbutane | C₅H₁₁Cl | Contains a methyl group; alters reactivity |
| 1-Bromo-2-chlorobutane | C₄H₈BrCl | Contains bromine; different halogen properties |
Uniqueness of 1,2-Dichloropentane
The unique aspect of 1,2-dichloropentane lies in its five-carbon chain structure combined with the positioning of chlorine atoms at the first two carbons. This configuration provides distinct reactivity patterns compared to shorter chain isomers or those with different halogen substitutions.
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms



Flammable;Corrosive;Irritant








